Melphalan flufenamide hydrochloride, also known by its developmental name J1, is a novel peptide-drug conjugate (PDC) designed to improve the delivery and efficacy of the alkylating agent melphalan. [] It consists of melphalan linked to a dipeptide moiety (flufenamide) via an ester bond. This design enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively than melphalan alone. [] Once inside the cell, particularly in tumor cells with high aminopeptidase activity, the peptide bond is cleaved, releasing melphalan and trapping it intracellularly. [, ] This targeted approach aims to increase the concentration of the active drug in tumor cells while minimizing systemic exposure and potential side effects.
Melphalan flufenamide hydrochloride, commonly known as melphalan flufenamide or melflufen, is a novel anticancer medication primarily used for the treatment of relapsed or refractory multiple myeloma. This compound is classified as a peptidase-enhanced cytotoxic agent, designed to improve the delivery and efficacy of melphalan, a traditional alkylating agent. Melphalan flufenamide was approved for medical use in the United States in February 2021 and in the European Union in August 2022, marking its significance in cancer therapy .
Melphalan flufenamide is synthesized through a process that involves the conjugation of melphalan with 4-fluoro-L-phenylalanine, resulting in a dipeptide structure. The synthesis can be described as follows:
This method enhances the lipophilicity of melphalan, allowing for better cellular uptake compared to its parent compound .
The chemical formula for melphalan flufenamide hydrochloride is CHClF3O, with a molar mass of approximately 498.42 g/mol. The structure is characterized by:
The three-dimensional structure can be represented using various molecular modeling tools, showcasing its interactions at the atomic level .
Melphalan flufenamide undergoes several key chemical reactions upon administration:
The mechanism of action of melphalan flufenamide involves several steps:
This mechanism highlights the advantages of using melphalan flufenamide over traditional therapies by enhancing drug delivery directly into cancer cells .
Melphalan flufenamide exhibits several notable physical and chemical properties:
These properties are critical for its pharmacokinetics and therapeutic efficacy.
Melphalan flufenamide is primarily applied in oncology for treating multiple myeloma patients who have undergone multiple lines of therapy. Its use is particularly indicated for those whose disease has become refractory to other treatments, including proteasome inhibitors and immunomodulatory agents. Clinical studies have demonstrated its effectiveness in inducing apoptosis in resistant multiple myeloma cell lines, making it a valuable addition to cancer treatment regimens .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3